OFET Mobility Enhancement at Optimized Deposition Temperature vs. α-Sexithiophene and α-Quinquethiophene
In thin-film transistors (TFTs) fabricated under optimized high-temperature deposition conditions, α-septithiophene (7T) achieves a field-effect mobility of 0.13 cm²/V·s, which is 1.6 times higher than the mobility of α-sexithiophene (6T, 0.08 cm²/V·s) and 2.6 times higher than that of α-quinquethiophene (5T, 0.05 cm²/V·s) [1]. This superior mobility for 7T is contingent on using a high substrate temperature (typically above 100°C), which forces the film into a single, well-ordered crystalline phase. At low deposition temperatures, the performance of 7T is severely degraded due to the coexistence of multiple crystalline polymorphs, an issue far less pronounced for 6T [1].
| Evidence Dimension | Field-effect carrier mobility in thin-film transistor (TFT) |
|---|---|
| Target Compound Data | 0.13 cm²/V·s |
| Comparator Or Baseline | α-Sexithiophene (6T): 0.08 cm²/V·s; α-Quinquethiophene (5T): 0.05 cm²/V·s |
| Quantified Difference | 7T exhibits a 62.5% higher mobility than 6T and a 160% higher mobility than 5T. |
| Conditions | TFT based on vacuum-evaporated thin films deposited at high substrate temperature (single well-ordered phase). |
Why This Matters
For applications requiring the highest possible charge carrier mobility from an unsubstituted oligothiophene, α-7T is the demonstrably superior choice over its shorter-chain analogs when proper high-temperature processing is employed.
- [1] Nagamatsu, S., et al. Correlation of the Number of Thiophene Units with Structural Order and Carrier Mobility in Unsubstituted Even- and Odd-Numbered α-Oligothiophene Films. J. Phys. Chem. B 2005, 109 (19), 9374–9378. View Source
